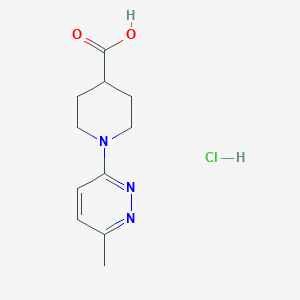
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving the appropriate starting materials, such as methylhydrazine and a suitable dicarbonyl compound.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine-4-carboxylic acid: Similar in structure but lacks the pyridazine ring.
Piperidine-4-carboxylic acid: Lacks the methylpyridazinyl group.
Uniqueness
1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of both the pyridazine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in drug discovery and development .
Properties
Molecular Formula |
C11H16ClN3O2 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-8-2-3-10(13-12-8)14-6-4-9(5-7-14)11(15)16;/h2-3,9H,4-7H2,1H3,(H,15,16);1H |
InChI Key |
DLXQOPCHFXRKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12221137.png)
![1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12221147.png)
![5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12221152.png)
![4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12221158.png)
![2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12221165.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide](/img/structure/B12221172.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12221187.png)
![N-(3-{[(Z)-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B12221195.png)

![6-(2,2-Diphenylethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12221199.png)

![2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12221208.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12221222.png)
![Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate](/img/structure/B12221247.png)
